![molecular formula C7H6BrN3O B2745432 3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine CAS No. 2092566-15-7](/img/structure/B2745432.png)

3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H6BrN3O and its molecular weight is 228.049. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

The study of pyrazolo[1,5-a]pyrimidine derivatives, including 3-bromo-2-methoxypyrazolo[1,5-a]pyrimidine, has led to the development of compounds with significant antiviral activities. For instance, derivatives synthesized from the sodium salt of 4-amino-3-cyanopyrazolo[3,4-d]pyrimidine showed activity against human cytomegalovirus and herpes simplex virus type 1, highlighting the potential of these compounds in antiviral therapies (Saxena, Coleman, Drach, & Townsend, 1990).

Development of Fluorescent Probes

Research on 3-formylpyrazolo[1,5-a]pyrimidines, closely related to 3-bromo derivatives, has opened pathways for the synthesis of functional fluorophores. These compounds exhibit significant fluorescence and large Stokes shifts, making them suitable for use as fluorescent probes in biological and environmental detection applications (Castillo, Tigreros, & Portilla, 2018).

Novel Synthetic Routes

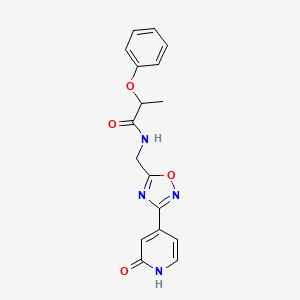

The discovery of intermediates such as 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine has facilitated the development of novel synthetic routes for functionalizing pyrazolo[1,5-a]pyrimidine scaffolds. These methodologies allow for the efficient incorporation of diverse substituents, enhancing the versatility and applicability of pyrazolo[1,5-a]pyrimidine derivatives in various fields of chemistry and pharmacology (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).

Antileishmanial and Antiviral Properties

Allopurinol, a compound structurally related to pyrazolo[1,5-a]pyrimidine derivatives, has demonstrated antileishmanial effects, suggesting that similar structures, such as this compound, might also possess potential in treating parasitic infections. This highlights the broader implications of pyrazolo[1,5-a]pyrimidine research in developing treatments for infectious diseases (Pfaller & Marr, 1974).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit monoamine oxidase b, an important target in the field of neurodegenerative disorders .

Mode of Action

It’s known that the compound can undergo a suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) catalyzed by a palladium(0) complex .

Result of Action

Similar compounds have shown inhibitory activity with ic50 values in the micromolar range against monoamine oxidase b .

Properties

IUPAC Name |

3-bromo-2-methoxypyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-7-5(8)6-9-3-2-4-11(6)10-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIULPWUQPUJFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=CC=NC2=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2745353.png)

![[Ru(bpm)3][Cl]2, AldrichCPR](/img/structure/B2745356.png)

![5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745357.png)

![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)

![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2745363.png)

![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)

![N~6~-(3-ethoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2745370.png)

![N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide](/img/structure/B2745372.png)